molecular formula C16H21NO4 B13052819 Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cat. No.: B13052819
M. Wt: 291.34 g/mol
InChI Key: ZPFXZTFBMJAIIS-LWEDLAQUSA-N
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Description

Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a complex organic compound characterized by its unique hexahydrofuro[2,3-C]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a benzyl group, a hydroxymethyl group, and a carboxylate group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted pyridine, followed by functional group modifications. Key steps may involve:

    Cyclization Reaction: Formation of the hexahydrofuro[2,3-C]pyridine core through intramolecular cyclization.

    Hydroxymethylation: Introduction of the hydroxymethyl group via a hydroxymethylation reaction, often using formaldehyde and a base.

    Benzylation: Addition of the benzyl group through a benzylation reaction, typically using benzyl bromide and a base.

    Carboxylation: Introduction of the carboxylate group through carboxylation reactions, such as the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Hexahydrofuro[2,3-C]Pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Substituted Pyridines: Compounds with benzyl groups attached to pyridine rings.

    Hydroxymethyl Substituted Heterocycles: Compounds with hydroxymethyl groups attached to various heterocyclic cores.

Uniqueness: Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is unique due to its specific combination of functional groups and its hexahydrofuro[2,3-C]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (3aS,7aR)-2-(hydroxymethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C16H21NO4/c18-10-14-8-13-6-7-17(9-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13-,14?,15-/m0/s1

InChI Key

ZPFXZTFBMJAIIS-LWEDLAQUSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1CC(O2)CO)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1CC(O2)CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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